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This guide provides a comprehensive comparison of the synergistic effects of Niraparib, a
potent poly (ADP-ribose) polymerase (PARP) inhibitor, with other therapeutic agents in cancer
treatment. The following sections detail the performance of Niraparib in combination with
immunotherapy, other targeted therapies, and radiotherapy, supported by experimental data
from clinical and preclinical studies.

Niraparib in Combination with Immunotherapy

The combination of PARP inhibitors like Niraparib with immune checkpoint inhibitors has shown
promising results, suggesting a synergistic relationship that enhances anti-tumor immunity.[1]
This is partly attributed to the activation of the cGAS-STING pathway by PARP inhibitors, which
promotes the accumulation of cytosolic DNA fragments, leading to an immune response.[1][2]

Niraparib and Pembrolizumab (Anti-PD-1)

The combination of Niraparib and Pembrolizumab has been investigated in patients with
recurrent ovarian cancer and triple-negative breast cancer (TNBC). The TOPACIO/KEYNOTE-
162 trial, a phase I/Il study, demonstrated that this combination has promising antitumor activity
and a manageable safety profile.[3][4]
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Clinical Data Summary: Niraparib + Pembrolizumab in Ovarian Cancer (TOPACIO/KEYNOTE-
162 Trial)
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CR: Complete Response, PR: Partial Response, SD: Stable Disease, HRD: Homologous
Recombination Deficiency.

Experimental Protocol: TOPACIO/KEYNOTE-162 Trial (Ovarian Cancer Cohort)

e Study Design: Open-label, single-arm, phase I/Il study.[3]

» Patient Population: Patients with recurrent ovarian carcinoma who have developed
resistance to platinum-based chemotherapy or are not eligible for retreatment.[6]

o Treatment Regimen:

o Niraparib: 200 mg administered orally once daily.[3]

o Pembrolizumab: 200 mg administered intravenously on day 1 of each 21-day cycle.[3]

e Primary Endpoint: Objective Response Rate (ORR) per RECIST 1.1.[3]
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e Secondary Endpoints: Safety, Disease Control Rate (DCR), Duration of Response (DOR),
Progression-Free Survival (PFS), and Overall Survival (OS).[4]

Signaling Pathway: Niraparib and Anti-PD-1 Synergy

The synergy between Niraparib and anti-PD-1 therapy is believed to be mediated by the
activation of the cGAS-STING pathway. Niraparib-induced DNA damage leads to the
accumulation of cytosolic DNA, which is sensed by cGAS. This triggers the STING pathway,
resulting in the production of type | interferons and other pro-inflammatory cytokines. This, in
turn, enhances T-cell infiltration and anti-tumor immunity, making the tumor more susceptible to
PD-1 blockade.[1][2][7]

Click to download full resolution via product page

Synergistic mechanism of Niraparib and Pembrolizumab.

Niraparib and Dostarlimab (Anti-PD-1)

The combination of Niraparib and Dostarlimab has been evaluated as a neoadjuvant treatment
for patients with BRCA-mutated or PALB2-mutated breast cancer.

Clinical Data Summary: Niraparib + Dostarlimab in ER+/HER2- Breast Cancer
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Efficacy Endpoint Value
Pathological Complete Response (pCR) Rate 16.7%][1]
Residual Cancer Burden (RCB)-0/1 Rate 44.4%)[8]

Experimental Protocol: Neoadjuvant Niraparib and Dostarlimab Trial (Arm C)
o Study Design: Phase Il, open-label, multi-arm study.[9]

o Patient Population: Patients with estrogen receptor (ER)-positive, HER2-negative,
BRCA/PALB2-mutated stage I-Ill breast cancer.[8]

o Treatment Regimen:
o Niraparib: 200 mg administered orally daily for 18 weeks.[1]
o Dostarlimab: 500 mg administered intravenously every 3 weeks for 6 cycles.[1][8]

¢ Primary Objectives: Pathological Complete Response (pCR) rate and change in tumor-
infiltrating lymphocytes (TILs).[9]

Niraparib in Combination with Other Targeted

Therapies

Niraparib has also been investigated in combination with other targeted agents, such as anti-
angiogenic drugs and EGFR inhibitors, to overcome resistance and enhance efficacy.

Niraparib and Bevacizumab (Anti-VEGF)

The AVANOVA trial evaluated the combination of Niraparib and Bevacizumab in patients with
recurrent platinum-sensitive ovarian cancer.

Clinical Data Summary: Niraparib + Bevacizumab (AVANOVA Trial)
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Efficacy Niraparib + Niraparib Hazard Ratio |
-value
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Experimental Protocol: AVANOVA Trial (Phase 1)

Study Design: Open-label, randomized, phase Il superiority trial.[2]

Patient Population: Women with platinum-sensitive recurrent ovarian cancer.[12]

Treatment Regimen:

o Combination Arm: Niraparib 300 mg daily + Bevacizumab 15 mg/kg every 3 weeks.[10]

o Monotherapy Arm: Niraparib 300 mg daily.[10]

Primary Endpoint: Progression-Free Survival (PFS).[2]

Niraparib and Lapatinib (EGFR/HER2 Inhibitor)

Preclinical studies have explored the synergy between Niraparib and Lapatinib, an
EGFR/HER2 inhibitor, in ovarian cancer.

Preclinical Data Summary: Niraparib + Lapatinib in Ovarian Cancer Cells

» The combination synergistically suppressed ovarian cancer cell proliferation, inhibited

clonogenic formation and metastasis, and induced apoptosis.
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o Mechanistically, the dual therapy reduced the phosphorylation of EGFR, AKT, and ERK,
indicating suppression of these downstream signaling pathways.

Experimental Protocol: In Vitro Assays (Niraparib + Lapatinib)
o Cell Lines: EGFR/HER2-expressing ovarian cancer cell lines.
e Assays:

o Proliferation Assay: Assessed using methods like the MTT or MTS assay to measure cell
viability after treatment with single agents and the combination.

o Clonogenic Assay: Evaluated the ability of single cells to form colonies after treatment.
o Metastasis/Migration Assay: Assessed using transwell migration or wound healing assays.

o Apoptosis Assay: Measured using techniques like Annexin V/PI staining followed by flow
cytometry.

o Western Blot Analysis: Used to determine the phosphorylation levels of EGFR, AKT, and
ERK.

Signaling Pathway: Niraparib and Lapatinib Synergy

The synergistic effect of Niraparib and Lapatinib in EGFR/HER2-expressing ovarian cancer is
attributed to the dual blockade of critical signaling pathways. Lapatinib inhibits the EGFR/HER2
signaling cascade, including the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK
pathways, which are crucial for cell proliferation and survival. Niraparib, by inhibiting PARP,
induces DNA damage and apoptosis, particularly in cells that may have a dependency on these

survival pathways.
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Dual blockade by Niraparib and Lapatinib.
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Niraparib in Combination with Radiotherapy

Niraparib has been shown to act as a radiosensitizer, enhancing the anti-tumor effects of
radiotherapy. This synergy is also linked to the activation of the cGAS-STING pathway, which
promotes an anti-tumor immune response.

Preclinical Data Summary: Niraparib + Radiotherapy in NSCLC

e Niraparib and radiation were synergistic in inhibiting tumor growth both in vitro and in vivo in
EGFR-mutated non-small cell lung cancer (NSCLC).

e The combination activated anti-tumor immunity, evidenced by increased CD8+ T
lymphocytes and activation of the STING/TBK1/IRF3 pathway.

Experimental Protocol: In Vitro Assays (Niraparib + Radiotherapy)
e Cell Lines: EGFR-mutated NSCLC cell lines.
e Assays:

o Clonogenic Survival Assay: To assess the long-term proliferative capacity of cells after
treatment with Niraparib, radiation, or the combination.

o Apoptosis Assay: To quantify the induction of apoptosis using methods like Annexin V/PI
staining.

o Western Blot Analysis: To evaluate the activation of the STING/TBK1/IRF3 pathway by
measuring the phosphorylation levels of these proteins.

o Real-time PCR: To measure the expression levels of interferon-f3, CCL5, and CXCL10.

Experimental Workflow: In Vivo Radiosensitization Study
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Workflow for in vivo radiosensitization studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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